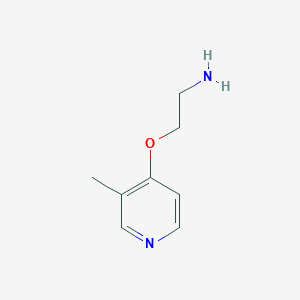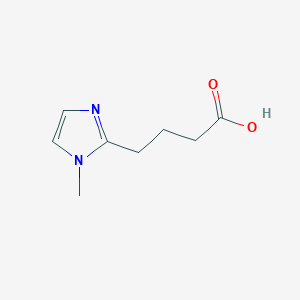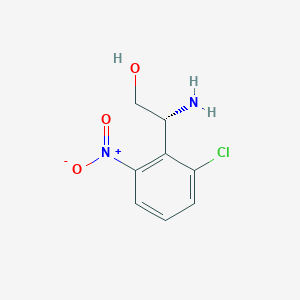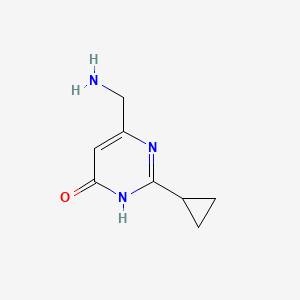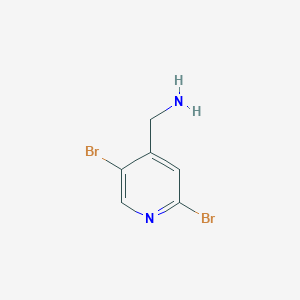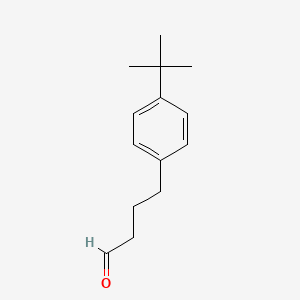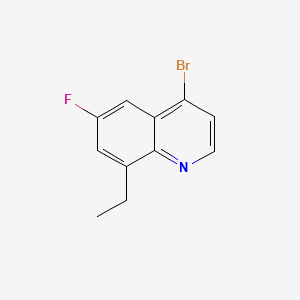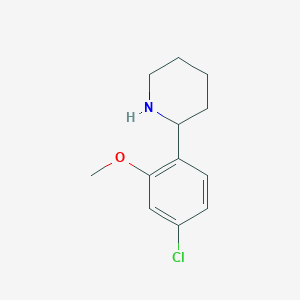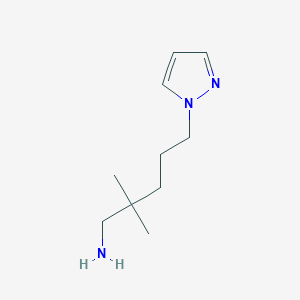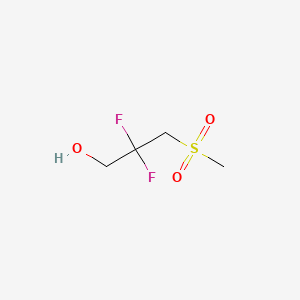
(R)-1-(2,3,6-Trifluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of three fluorine atoms on the phenyl ring and a hydroxyl group attached to the ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the use of chiral catalysts to achieve the desired enantiomeric purity. For instance, the reduction of 2,3,6-trifluoroacetophenone using a chiral catalyst such as ®-BINAP-Ru complex can yield ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2,3,6-Trifluoroacetophenone
Reduction: 2,3,6-Trifluorophenylethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.
Medicine
Industry
Industrially, this compound is used in the production of agrochemicals and specialty chemicals, where its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Mécanisme D'action
The mechanism of action of ®-1-(2,3,6-Trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a substrate for alcohol dehydrogenase, it undergoes oxidation to form the corresponding ketone, which can then participate in further biochemical pathways. The presence of fluorine atoms can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2,4,5-Trifluorophenyl)ethan-1-ol
- ®-1-(2,3,4-Trifluorophenyl)ethan-1-ol
- ®-1-(2,3,5-Trifluorophenyl)ethan-1-ol
Uniqueness
®-1-(2,3,6-Trifluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring This arrangement can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers
Propriétés
Formule moléculaire |
C8H7F3O |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
(1R)-1-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3/t4-/m1/s1 |
Clé InChI |
HRDINRGAZWEUHD-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1F)F)F)O |
SMILES canonique |
CC(C1=C(C=CC(=C1F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


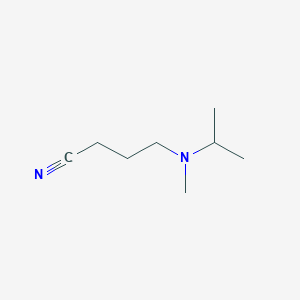
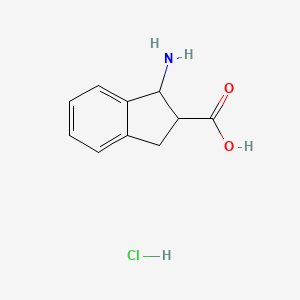
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
